

Application Note: ^1H and ^{13}C NMR Spectral Assignment of Methyl 2-hydroxyisobutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-hydroxyisobutyrate

Cat. No.: B147191

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed analysis and spectral assignment of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **Methyl 2-hydroxyisobutyrate**. The data presented herein serves as a reference for the structural elucidation and quality control of this compound, which is a valuable building block in organic synthesis and drug development. Detailed experimental protocols for sample preparation and spectral acquisition are also provided.

Introduction

Methyl 2-hydroxyisobutyrate is a simple ester with the chemical formula $\text{C}_5\text{H}_{10}\text{O}_3$. Accurate and unambiguous assignment of its NMR spectra is crucial for its identification and for monitoring reactions in which it is a reactant or product. This document outlines the complete assignment of the proton (^1H) and carbon-13 (^{13}C) NMR spectra, recorded in deuterated chloroform (CDCl_3).

Data Presentation

The ^1H and ^{13}C NMR spectral data for **Methyl 2-hydroxyisobutyrate** are summarized in the tables below. The assignments are based on chemical shifts (δ), signal multiplicities, and integration values.

Table 1: ^1H NMR Spectral Data for **Methyl 2-hydroxyisobutyrate** (500 MHz, CDCl_3)

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
A	3.78	Singlet	3H	-OCH ₃ (Methyl ester protons)
B	3.25	Singlet	1H	-OH (Hydroxy proton)
C	1.47	Singlet	6H	-C(CH ₃) ₂ (Gem-dimethyl protons)

Table 2: ^{13}C NMR Spectral Data for **Methyl 2-hydroxyisobutyrate** (125 MHz, CDCl_3)

Signal Label	Chemical Shift (δ , ppm)	Assignment
1	176.4	C=O (Ester carbonyl carbon)
2	72.9	-C(OH) (Quaternary carbon)
3	52.6	-OCH ₃ (Methyl ester carbon)
4	26.2	-C(CH ₃) ₂ (Gem-dimethyl carbons)

Experimental Protocols

A detailed methodology for the acquisition of ^1H and ^{13}C NMR spectra of **Methyl 2-hydroxyisobutyrate** is provided below.

Sample Preparation

- Weighing: Accurately weigh 10-20 mg of **Methyl 2-hydroxyisobutyrate** into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Mixing: Gently swirl the vial to ensure complete dissolution of the sample.

- Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Capping: Securely cap the NMR tube.

NMR Data Acquisition

- Instrument: Bruker Avance 500 Spectrometer (or equivalent)
- Solvent: CDCl₃
- Temperature: 298 K

1H NMR Spectroscopy:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 3.28 s
- Relaxation Delay: 1.0 s
- Spectral Width: 12.0 ppm
- Transmitter Frequency Offset: 6.0 ppm

13C NMR Spectroscopy:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Acquisition Time: 1.09 s
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

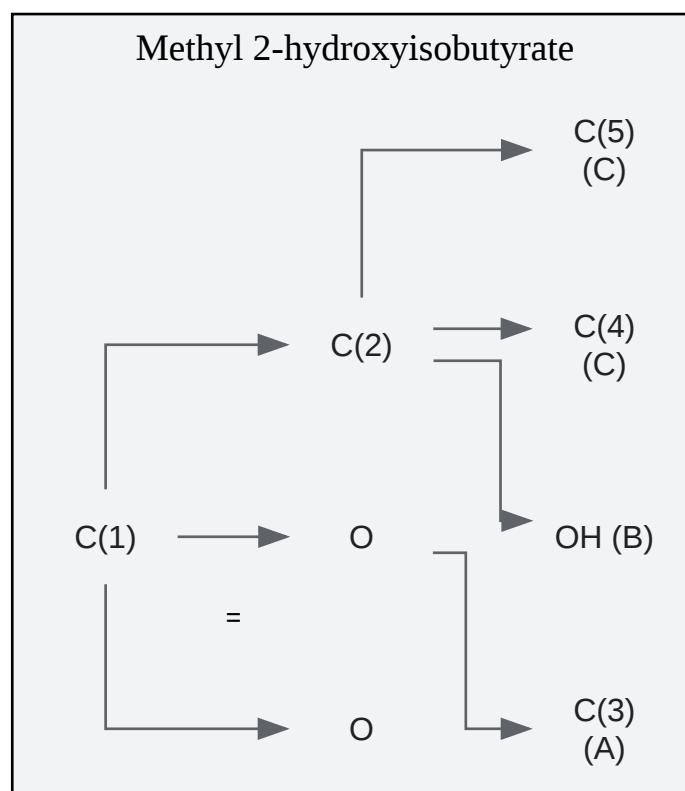
- Transmitter Frequency Offset: 100 ppm

Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the ^1H spectrum to the TMS signal at 0.00 ppm. Reference the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.
- Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of all peaks.

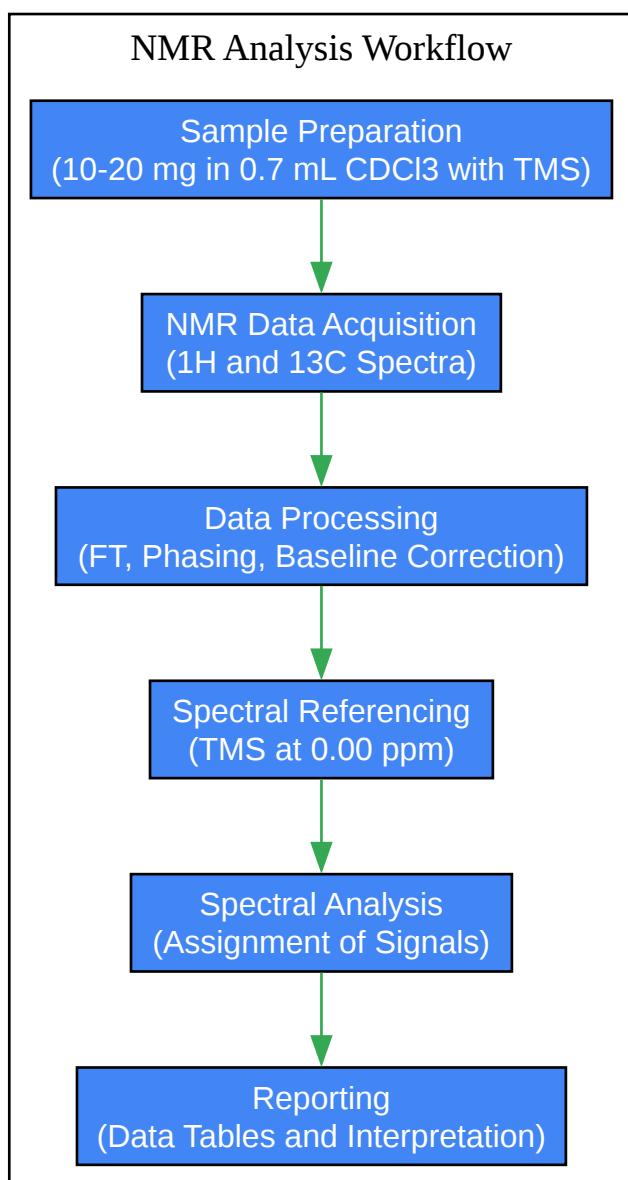
Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow.



[Click to download full resolution via product page](#)

Caption: Molecular structure of **Methyl 2-hydroxyisobutyrate** with atom numbering and proton assignments.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the NMR analysis of **Methyl 2-hydroxyisobutyrate**.

- To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral Assignment of Methyl 2-hydroxyisobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147191#1h-and-13c-nmr-spectral-assignment-of-methyl-2-hydroxyisobutyrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com